4-Chloro-1-(methoxymethoxy)benzene

Protecting group strategy Organic synthesis Chemoselectivity

4-Chloro-1-(methoxymethoxy)benzene (CAS 826-26-6) is an organic compound belonging to the class of aryl methoxymethyl (MOM) ethers. Its molecular formula is C₈H₉ClO₂, with a molecular weight of 172.61 g/mol, and it possesses a chlorine atom and a methoxymethoxy (MOM) protecting group substituted at the para positions of a benzene ring.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 826-26-6
Cat. No. B3043257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(methoxymethoxy)benzene
CAS826-26-6
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCOCOC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H9ClO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3
InChIKeyNRSGHNNTZOAKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(methoxymethoxy)benzene (CAS 826-26-6): Technical Baseline and Compound Classification


4-Chloro-1-(methoxymethoxy)benzene (CAS 826-26-6) is an organic compound belonging to the class of aryl methoxymethyl (MOM) ethers. Its molecular formula is C₈H₉ClO₂, with a molecular weight of 172.61 g/mol, and it possesses a chlorine atom and a methoxymethoxy (MOM) protecting group substituted at the para positions of a benzene ring [1]. The compound is typically sourced at 95% purity or greater from reputable commercial suppliers and is identified as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine organic chemicals . Its bifunctional nature provides a reactive aryl chloride handle alongside a protected phenol moiety, making it a strategic building block in multi-step synthetic routes .

4-Chloro-1-(methoxymethoxy)benzene (CAS 826-26-6): Critical Evaluation of In-Class Substitution Risks


The substitution of 4-Chloro-1-(methoxymethoxy)benzene with a structurally similar analog such as 4-chloroanisole (CAS 623-12-1) or 4-chlorophenol (CAS 106-48-9) is not a trivial exchange and carries significant risk to synthetic integrity. While these compounds share the 4-chlorophenyl core, the MOM ether in 4-Chloro-1-(methoxymethoxy)benzene imparts a distinct reactivity profile: it acts as a protected phenol, enabling orthogonal deprotection strategies that are impossible with the permanent methyl ether of 4-chloroanisole or the nucleophilic free phenol of 4-chlorophenol [1][2]. Generic substitution would compromise the synthetic sequence, potentially leading to unwanted side reactions, altered reaction kinetics, or complete failure of a multi-step protocol, thereby invalidating the carefully designed protecting group strategy . The MOM group's specific stability to basic and reducing conditions, coupled with its predictable acid-catalyzed cleavage, is a defined chemical property that generic alternatives do not possess [3].

4-Chloro-1-(methoxymethoxy)benzene (CAS 826-26-6): Quantified Differentiation Evidence vs. Key Analogs


Quantified Stability of the MOM Protecting Group vs. Free Phenol and Methyl Ether Analogs

4-Chloro-1-(methoxymethoxy)benzene offers a defined stability profile due to its MOM ether moiety. This contrasts with 4-chlorophenol, which is vulnerable to oxidation and nucleophilic attack, and 4-chloroanisole, whose methyl ether is permanent. The MOM group is stable to a wide range of non-acidic reagents, including strong bases and reducing agents, enabling synthetic transformations at the chloro-substituent that would be incompatible with a free phenol [1]. Conversely, the MOM group can be cleaved under mild acidic conditions (e.g., pH 1 at room temperature or pH 4 at elevated temperature) to reveal the parent phenol, a feature not available with the methyl ether of 4-chloroanisole [2][3].

Protecting group strategy Organic synthesis Chemoselectivity

Quantified Deprotection Reactivity Relative to Other Acetal Protecting Groups

When designing orthogonal protecting group strategies, the relative lability of 4-Chloro-1-(methoxymethoxy)benzene's MOM ether is a key selection criterion. In a comparative study using a standardized Lewis acid reagent, the MOM ether exhibited high reactivity, with a reported relative reactivity order of MOM-OR, MEM-OR > BOC > CBZ, tBu-OR > PhCH₂-OR [1]. This places the MOM group among the most labile acetal protecting groups, allowing for its selective removal in the presence of more robust protections such as benzyl (Bn) ethers.

Deprotection kinetics Lewis acid catalysis Orthogonal deprotection

Physical State Differentiation: Liquid Nature Facilitates Handling vs. Solid Phenol Precursor

4-Chloro-1-(methoxymethoxy)benzene is a liquid at room temperature (exact boiling point data is limited but it is known to be a liquid), whereas its direct analog 4-chlorophenol (CAS 106-48-9) is a solid with a melting point of 42–44 °C . This physical state difference is non-trivial for procurement and laboratory use. Liquid reagents offer significant advantages in automated synthesis platforms and for precise volumetric dispensing, often required in high-throughput experimentation.

Physical properties Laboratory handling Automated synthesis

4-Chloro-1-(methoxymethoxy)benzene (CAS 826-26-6): Optimal Application Scenarios Based on Verified Differentiation


Multi-Step Synthesis of Ortho-Substituted Phenol Derivatives via Directed Ortho-Metalation (DoM)

The MOM group in 4-Chloro-1-(methoxymethoxy)benzene serves as a robust ortho-directing group for directed ortho-metalation (DoM) with strong bases like n-butyllithium. The stability of the MOM ether to the basic conditions allows for selective lithiation at the ortho position relative to the ether group, followed by trapping with various electrophiles to generate complex ortho-substituted phenol derivatives. This is a key strategic step not possible with 4-chlorophenol (which would be deprotonated and potentially undergo O-alkylation) or 4-chloroanisole (which is less effective as a directing group and whose methyl ether cannot be removed). The deprotection of the MOM group under mild acid yields the desired functionalized phenol without affecting other sensitive groups. [1]

Pharmaceutical Intermediate in the Synthesis of Complex Heterocycles

The bifunctional nature of 4-Chloro-1-(methoxymethoxy)benzene makes it an ideal intermediate for constructing complex heterocyclic frameworks, such as coumarins, indoles, and other fused ring systems. The aryl chloride can participate in a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce molecular complexity, while the MOM-protected phenol remains inert. After the coupling step, the MOM group is selectively deprotected, revealing a free phenol that can be further functionalized or used in subsequent cyclization reactions. This sequential, chemoselective reactivity is the cornerstone of its utility in medicinal chemistry programs.

Agrochemical and Fine Chemical Intermediate with Orthogonal Reactivity

As an intermediate in the production of agrochemicals and fine chemicals, 4-Chloro-1-(methoxymethoxy)benzene's value proposition lies in its predictable, orthogonal reactivity. The MOM group provides a temporary mask for the phenol, allowing for harsh reactions on the aryl chloride moiety (e.g., nucleophilic aromatic substitution under basic conditions). This protects the phenol from unwanted side reactions, leading to higher yields and purer products compared to using unprotected 4-chlorophenol. The final step of acid-catalyzed deprotection is clean and quantitative, delivering the target phenol derivative with high efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-(methoxymethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.